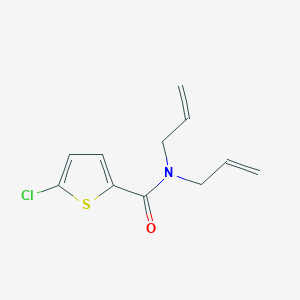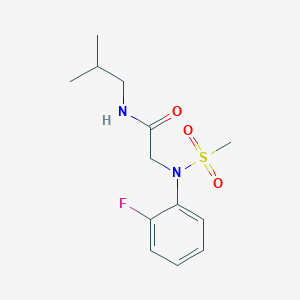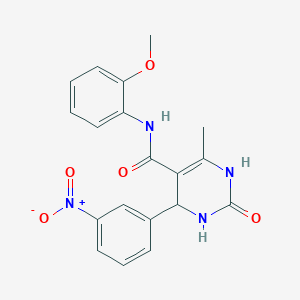![molecular formula C15H21Cl2NO5 B5139613 N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5139613.png)
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]-1-butanamine oxalate, commonly known as DMAA, is a synthetic organic compound that has gained attention in recent years due to its potential use as a performance-enhancing drug. DMAA was first synthesized in the 1940s as a nasal decongestant, but it has since been marketed as a dietary supplement and pre-workout supplement due to its stimulant properties.
作用机制
DMAA works by stimulating the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to an increase in heart rate, blood pressure, and energy. DMAA also acts as a vasoconstrictor, which can improve blood flow to the muscles during exercise.
Biochemical and Physiological Effects:
DMAA has been shown to increase energy and focus, improve endurance, and enhance athletic performance. It has also been shown to increase metabolism and suppress appetite, making it a potential weight loss supplement. However, DMAA can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.
实验室实验的优点和局限性
DMAA can be used in lab experiments to study its effects on the body, particularly in relation to athletic performance and weight loss. However, it is important to note that DMAA is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.
未来方向
Future research on DMAA should focus on its potential as a performance-enhancing drug and weight loss supplement. This includes studying its long-term effects on the body, as well as its potential for abuse and addiction. Additionally, research should be conducted on natural compounds that may have similar effects on the body as DMAA, without the negative side effects.
合成方法
The synthesis of DMAA involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to form 2-(2,4-dichloro-6-methylphenoxy)ethanol. This is then reacted with butylamine to form DMAA. The final product is obtained as an oxalate salt.
科学研究应用
DMAA has been studied for its potential use as a performance-enhancing drug. It has been shown to increase energy, focus, and endurance in athletes. DMAA has also been studied for its potential use in weight loss supplements due to its ability to increase metabolism and suppress appetite.
属性
IUPAC Name |
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.C2H2O4/c1-3-4-5-16-6-7-17-13-10(2)8-11(14)9-12(13)15;3-1(4)2(5)6/h8-9,16H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMDQPVRCYNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5139571.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
![2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline](/img/structure/B5139608.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)